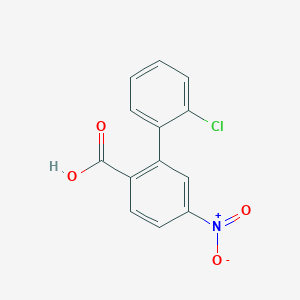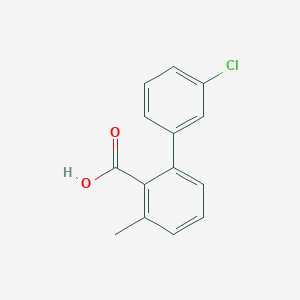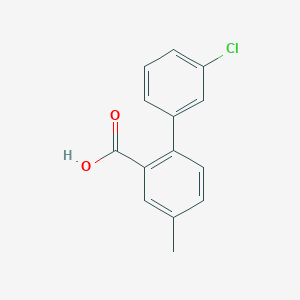
4-(2-Chlorophenyl)-2-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chlorophenyl)-2-methoxybenzoic acid, or 4-CMA, is a synthetic compound that has a variety of applications in scientific and medical research. It has been used as a reagent in organic synthesis and as a tool for studying biochemical and physiological processes.
Applications De Recherche Scientifique
4-CMA is used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as an inhibitor of cyclooxygenase (COX) enzymes, and as a tool for studying biochemical and physiological processes. It has also been used to study the effects of environmental stressors on plants, and to study the effects of drugs on the body.
Mécanisme D'action
4-CMA is a competitive inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory mediators. It binds to the active site of the enzyme, preventing the enzyme from catalyzing the production of pro-inflammatory mediators. This mechanism of action has been studied extensively and has been found to be effective in reducing inflammation.
Biochemical and Physiological Effects
4-CMA has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, inhibit the production of pro-inflammatory mediators, and reduce the activity of COX enzymes. It has also been found to reduce the production of nitric oxide, a molecule that has been linked to various diseases. Additionally, 4-CMA has been found to reduce the production of reactive oxygen species, which are linked to oxidative stress and cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-CMA in laboratory experiments has both advantages and limitations. One of the main advantages is that it is a relatively inexpensive and readily available reagent. Additionally, it is relatively easy to synthesize, with yields of up to 99%. However, there are also some limitations. For example, 4-CMA is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, its mechanism of action is not fully understood, so it is difficult to predict its effects in different experimental settings.
Orientations Futures
There are a number of potential future directions for 4-CMA research. One potential direction is to further explore its mechanism of action and develop more effective inhibitors of COX enzymes. Additionally, further research could be done to explore the effects of 4-CMA on other biochemical and physiological processes. Finally, further research could be done to explore the potential therapeutic applications of 4-CMA, such as the treatment of inflammation and oxidative stress.
Méthodes De Synthèse
4-CMA can be synthesized using a two-step method. The first step involves the reaction of 2-chlorophenol with acetic anhydride in the presence of pyridine to form 4-(2-chlorophenyl)-2-acetoxybenzoic acid (4-CAA). In the second step, 4-CAA is treated with sodium methoxide to form 4-CMA. This method has been found to be efficient and cost-effective, with yields of up to 99%.
Propriétés
IUPAC Name |
4-(2-chlorophenyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-13-8-9(6-7-11(13)14(16)17)10-4-2-3-5-12(10)15/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBUCLWCTKCTRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689537 |
Source


|
| Record name | 2'-Chloro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1237140-29-2 |
Source


|
| Record name | 2'-Chloro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














